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Compound of Interest

Compound Name:
(4-Bromophenyl)methyl 2-

hydroxybenzoate

CAS No.: 730247-51-5

Cat. No.: B2790351 Get Quote

Executive Summary & Strategic Context
(4-Bromophenyl)methyl 2-hydroxybenzoate (also known as 4-bromobenzyl salicylate)

represents a critical structural motif in medicinal chemistry, serving as a halogenated analog of

the common UV-absorber and fragrance fixative, Benzyl Salicylate.

In drug development, this molecule is frequently employed to study halogen bonding

interactions in protein active sites or as a heavy-atom derivative for X-ray crystallographic

phasing. However, its structural similarity to the non-halogenated parent compound can lead to

analytical ambiguity.

This guide provides a definitive spectroscopic comparison between the target molecule and its

primary alternative, Benzyl Salicylate. It establishes a self-validating analytical workflow to

confirm identity, purity, and structural integrity.
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Feature
Target: (4-
Bromophenyl)methyl 2-
hydroxybenzoate

Alternative: Benzyl
Salicylate

Molecular Weight 307.14 g/mol 228.25 g/mol

Key Structural Difference
Para-bromo substituent on

benzyl ring
Unsubstituted benzyl ring

Primary Application
Crystallographic phasing,

Halogen-bonding studies

Fragrance, UV absorption,

Plasticizer

Analytical Challenge
Distinguishing aromatic

splitting patterns

Overlapping aromatic

multiplets

Structural Analysis & Theoretical Basis
The spectroscopic behavior of 4-bromobenzyl salicylate is governed by two dominant electronic

features:

The Salicylate Core: An intramolecular hydrogen bond between the phenolic hydroxyl and

the ester carbonyl creates a pseudo-six-membered ring. This locks the conformation and

deshields the phenolic proton.

The 4-Bromobenzyl Moiety: The bromine atom exerts a weak inductive withdrawing effect (

) but, more importantly, breaks the magnetic symmetry of the benzyl ring, converting a
complex multiplet into a distinct AA'BB' system.

Diagram 1: Analytical Characterization Workflow
The following flowchart outlines the logical progression for validating the synthesis and

characterization of the target molecule.
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Caption: Step-by-step workflow for the isolation and multi-modal spectroscopic validation of 4-

bromobenzyl salicylate.

Comparative Spectroscopic Performance
A. Nuclear Magnetic Resonance ( H NMR)
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This is the most reliable method for distinguishing the target from Benzyl Salicylate.

Benzyl Salicylate (Alternative): The benzyl aromatic protons (

7.3-7.4 ppm) appear as a broad, overlapping multiplet because the chemical environments
of the ortho, meta, and para protons are similar.

4-Bromobenzyl Salicylate (Target): The para-bromo substitution creates symmetry. The

benzyl ring protons split into two distinct doublets (an AA'BB' system) with a coupling

constant

Hz.

Experimental Data Summary (

H NMR, 400 MHz, DMSO-

):

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2790351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Moiety Proton Type

Target: 4-Br-
Benzyl
Salicylate (

ppm)

Alt: Benzyl
Salicylate (

ppm)

Mechanistic
Insight

Phenol Ar-OH 10.65 (s) 10.60 (s)

Deshielded by

intramolecular H-

bond to C=O.

Linker -O-CH2-Ar 5.35 (s) 5.32 (s)

Slight downfield

shift in target due

to distant Br

inductive effect.

Salicylate Ring Ar-H (C3-C6) 6.9 - 7.9 (m) 6.9 - 7.9 (m)

Unchanged; the

acid moiety is

identical.

Benzyl Ring Ar-H (Ortho)
7.45 (d, J=8.5

Hz)
7.30 - 7.45 (m)

CRITICAL

DIFFERENTIAT

OR: AA'BB'

pattern vs.

Multiplet.

Benzyl Ring Ar-H (Meta)
7.60 (d, J=8.5

Hz)
7.30 - 7.45 (m)

Deshielded by

ortho-Bromine.

B. Mass Spectrometry (MS)
Mass spectrometry provides the "smoking gun" verification through isotopic abundance.

Target (4-Br): Bromine exists as isotopes

Br and

Br in a nearly 1:1 ratio. The molecular ion (

) will appear as a "doublet" separated by 2 mass units (

306 and 308).
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Alternative (Benzyl): Shows a single dominant molecular ion (

) at

228.

Fragmentation Pathway: Both molecules undergo a McLafferty-like rearrangement or simple

cleavage to form a tropylium-type ion.

Benzyl Salicylate: Yields the Tropylium ion (

) at

91.

4-Br-Benzyl Salicylate: Yields the Bromotropylium ion (

) at

169 and 171.

Diagram 2: Mass Spec Fragmentation Logic

Molecular Ion (M+)
m/z 306/308 (1:1) Ester Bond Cleavage

Salicyloyl Ion
m/z 121Loss of O-CH2-ArBr

4-Bromobenzyl Cation
m/z 169/171

Loss of Salicylate

Bromotropylium Ion
(Rearrangement)

m/z 169/171

Ring Expansion

Click to download full resolution via product page

Caption: Predicted fragmentation pathway showing the characteristic isotopic doublet retention

in the tropylium derivative.

C. Infrared Spectroscopy (FT-IR)
IR is less specific for distinguishing the two but confirms the functional class.
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Carbonyl (

): Both show a shift to lower wavenumbers (

1675 cm

) compared to non-H-bonded esters (

1720 cm

) due to the intramolecular hydrogen bond [1].

C-Br Stretch: The target displays a characteristic absorption in the fingerprint region at 500–

600 cm

, absent in Benzyl Salicylate.

Experimental Protocols
Protocol A: Synthesis of (4-Bromophenyl)methyl 2-
hydroxybenzoate
Rationale: Direct esterification using DCC is preferred over acid chloride methods to prevent

polymerization or side reactions with the phenolic hydroxyl.

Reagents: Salicylic acid (1.0 eq), 4-Bromobenzyl alcohol (1.0 eq), DCC (1.1 eq), DMAP (0.1

eq), Dichloromethane (DCM, anhydrous).

Procedure:

Dissolve Salicylic acid (1.38 g, 10 mmol) and 4-Bromobenzyl alcohol (1.87 g, 10 mmol) in

50 mL DCM at 0°C.

Add DMAP (122 mg).

Dropwise add DCC (2.27 g, 11 mmol) dissolved in DCM.

Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h).
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Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl (2x),

saturated

(2x), and brine. Dry over

.[1]

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash

chromatography (Hexane:Ethyl Acetate 9:1).

Protocol B: Sample Preparation for Spectroscopy
NMR: Dissolve ~10 mg of purified solid in 0.6 mL

or DMSO-

. (DMSO is preferred to clearly see the phenolic proton which might exchange in wet
chloroform).

UV-Vis: Prepare a

M solution in Methanol. Expect

at ~305 nm (Salicylate band).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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